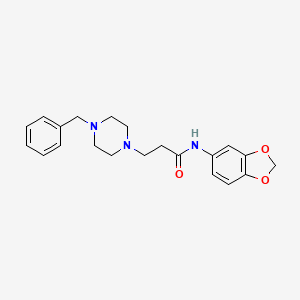
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is a synthetic organic compound that features a benzodioxole moiety and a benzylpiperazine group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including psychoactive and therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the benzylpiperazine under amide bond-forming conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
1-Benzylpiperazine (BZP): A psychoactive compound with stimulant properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its psychoactive effects.
N-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one (MDPV): A stimulant with psychoactive effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide: is unique due to its specific combination of benzodioxole and benzylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
生物活性
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by a unique structural arrangement that includes a benzodioxole moiety and a benzylpiperazine group. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's IUPAC name is this compound, with the molecular formula C21H25N3O3. Its structure can be represented as follows:
The biological activity of this compound is thought to involve interactions with various neurotransmitter receptors and enzymes, which may modulate physiological responses. While specific mechanisms are yet to be fully elucidated, preliminary studies suggest potential effects on:
- Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways due to the presence of the piperazine ring.
- Enzyme Interaction : It may act as an enzyme inhibitor or modulator, impacting metabolic pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
Anticonvulsant Activity : Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models such as maximal electroshock and pentylenetetrazole-induced seizures .
Anticancer Potential : Research has suggested that derivatives of this compound may exhibit anticancer properties, particularly in glucose-starved tumor cells. Investigations into its effects on cancer cell lines are ongoing.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Protection in seizure models | |
| Anticancer | Inhibition of tumor growth | |
| Neurotransmitter Modulation | Potential effects on serotonin/dopamine systems |
Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of related compounds, it was found that N-benzyl derivatives demonstrated significant protection against seizures induced by pentylenetetrazole in mice. The efficacy was assessed using various dosages (15 mg/kg to 60 mg/kg), revealing dose-dependent effects with promising safety profiles .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(14-18)27-16-26-19)8-9-23-10-12-24(13-11-23)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNXWPXLMBHHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














